Cas no 714263-20-4 (N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
- 714263-20-4
- AKOS005415647
- N-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- F0652-0161
- N-{4-[5-(furan-2-yl)-1-(thiophen-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide
- N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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- Inchi: 1S/C20H19N3O4S2/c1-2-29(25,26)22-15-9-7-14(8-10-15)16-13-17(18-5-3-11-27-18)23(21-16)20(24)19-6-4-12-28-19/h3-12,17,22H,2,13H2,1H3
- InChI Key: NXARQWUNNHUZOY-UHFFFAOYSA-N
- SMILES: S(CC)(NC1C=CC(=CC=1)C1CC(C2=CC=CO2)N(C(C2=CC=CS2)=O)N=1)(=O)=O
Computed Properties
- Exact Mass: 429.08169844g/mol
- Monoisotopic Mass: 429.08169844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 729
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 129Ų
N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0652-0161-2μmol |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-5μmol |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-10μmol |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-20μmol |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-1mg |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-2mg |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-3mg |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-4mg |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-5mg |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0652-0161-10mg |
N-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide |
714263-20-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide
Introduction to N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide (CAS No. 714263-20-4)
N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 714263-20-4, represents a unique molecular architecture that combines several pharmacophoric elements, making it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide incorporates a variety of heterocyclic rings, including furan, thiophene, and pyrazole, which are well-known for their biological activity and potential therapeutic applications. The presence of these heterocycles not only contributes to the compound's complexity but also enhances its interactions with biological targets, making it an attractive scaffold for drug development.
In recent years, there has been a growing interest in the development of multifunctional compounds that can simultaneously target multiple disease pathways. The unique combination of heterocyclic moieties in N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide positions it as a potential candidate for such applications. For instance, the furan ring is known to exhibit anti-inflammatory and antioxidant properties, while the thiophene moiety has been shown to possess antimicrobial and anticancer activities. These properties make the compound a promising candidate for the development of novel therapeutic agents.
The sulfonamide functional group at the ethane chain further enhances the pharmacological potential of this compound. Sulfonamides are well-documented pharmacophores that have been widely used in the development of antibiotics, diuretics, and anticonvulsants. The incorporation of this group into the molecular structure of N-{4-5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yphenyl}ethane-1-sulfonamide not only improves its solubility but also enhances its binding affinity to biological targets. This makes it an ideal candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of computational methods in the design and optimization of novel drug candidates. Molecular modeling techniques have been employed to predict the binding interactions of N-{4- 5-(furan -2 -yl) -1- (thiophene -2 -carbonyl) -4, 5 -dihydro -1H-pyrazol -3 -ylphenyl}ethane- 1-sulfonamide with various biological targets. These studies have revealed that the compound exhibits high binding affinity to enzymes and receptors involved in inflammatory and cancer pathways. This suggests that N-{4- 5-(furan -2 -yl) -1- (thiophene -2 -carbonyl) -4,
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